molecular formula C17H17N3O3S B11016992 methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11016992
M. Wt: 343.4 g/mol
InChI Key: LCFLRCFKZVJDEZ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a halogenated acyl compound under basic conditions.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features allow it to interact with specific enzymes and receptors, making it a potential lead compound for the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure also makes it a valuable intermediate in the synthesis of other high-value chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of indole, thiazole, and ester functionalities. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. For example, the thiazole ring offers different electronic properties compared to oxazole or imidazole rings, which can lead to different reactivity and biological activity.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O3S/c1-10-15(16(22)23-3)19-17(24-10)18-14(21)8-11-9-20(2)13-7-5-4-6-12(11)13/h4-7,9H,8H2,1-3H3,(H,18,19,21)

InChI Key

LCFLRCFKZVJDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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